CID 146171193

Description

CID 146171193 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, analogous compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are referenced in structural and functional comparisons in biochemical studies . This compound likely follows similar annotation standards, with its unique identifier enabling access to properties such as molecular weight, solubility, and synthetic pathways, as seen in other CID entries .

Properties

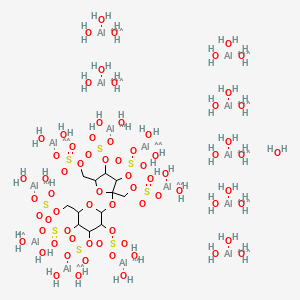

Molecular Formula |

C12H90Al15O73S8 |

|---|---|

Molecular Weight |

2064.1 g/mol |

InChI |

InChI=1S/C12H22O35S8.15Al.38H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;38*1H2/q;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8 |

InChI Key |

AHXRJGAZWSUDHZ-UHFFFAOYSA-F |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al].[Al].[Al].[Al].[Al].[Al].[Al] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 146171193 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 146171193 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. In medicine, the compound could be investigated for its therapeutic potential, including its effects on specific biological pathways or disease states. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 146171193 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to downstream effects. These interactions can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Research Implications and Limitations

While direct data for this compound is absent in the provided evidence, methodologies from referenced studies can guide its characterization. For instance:

- Mass Spectrometry: Source-induced collision-induced dissociation (CID) can elucidate fragmentation patterns, as demonstrated for ginsenosides in LC-ESI-MS studies .

- Cheminformatics : Parameters like synthetic accessibility and drug-likeness scores (e.g., Lipinski’s Rule of Five) can prioritize this compound for further testing .

Limitations:

- The absence of explicit data for this compound necessitates reliance on analogous compounds.

- Functional predictions require experimental validation, as seen in studies comparing substrate specificities of enzymes .

Q & A

Advanced: How can research questions for this compound be aligned with interdisciplinary scientific frameworks (e.g., pharmacology, biochemistry)?

Answer:

- Basic: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality and academic value. For example: "What is the mechanism of action of this compound in modulating [specific biological pathway] under [defined experimental conditions]?" .

- Advanced: Integrate the PICO framework (Population/Problem, Intervention, Comparison, Outcome) with domain-specific variables. For instance: "How does this compound compare to [analog compound] in inhibiting [target protein] across in vitro and in vivo models, considering pharmacokinetic variability?" Combine this with stakeholder feedback to refine relevance to interdisciplinary goals .

Basic: What experimental design principles apply to studying this compound?

Q. Advanced: How to optimize experimental protocols for this compound to address conflicting data from prior studies?

Answer:

- Basic: Follow reproducibility standards : Clearly define control groups, dosage ranges, and environmental variables (e.g., pH, temperature). Use triplicate measurements and blinded analysis to minimize bias .

- Advanced: Employ iterative design with adaptive hypothesis testing. For example, if prior studies report contradictory efficacy, use a mixed-methods approach: first replicate key experiments, then apply sensitivity analysis to identify confounding variables (e.g., impurity profiles, solvent interactions) .

Basic: How to conduct a literature review for this compound?

Q. Advanced: How to resolve contradictions in existing data on this compound’s bioactivity?

Answer:

- Basic: Use systematic review protocols:

- Advanced: Apply triangulation : Cross-validate findings across methodologies (e.g., crystallography vs. molecular docking studies). For conflicting solubility data, compare experimental conditions (e.g., solvent polarity, temperature) and quantify uncertainty using statistical models (e.g., Monte Carlo simulations) .

Basic: What are common data collection methods for this compound?

Q. Advanced: How to validate novel analytical techniques for this compound?

Answer:

- Basic: Use primary data from HPLC, NMR, or mass spectrometry for purity assessment. For bioactivity, employ dose-response assays (e.g., IC50 calculations) .

- Advanced: Validate new methods (e.g., cryo-EM for structural analysis) against gold-standard techniques. Conduct cross-lab validation and report confidence intervals for reproducibility .

Basic: How to test hypotheses about this compound’s pharmacological properties?

Q. Advanced: How to design multi-omic studies to explore this compound’s polypharmacology?

Answer:

- Basic: Use dose-escalation studies in cell lines, followed by ANOVA to assess significance. For example: "Does this compound exhibit cytotoxicity in [cell type] at concentrations ≤10 μM?" .

- Advanced: Integrate transcriptomics, proteomics, and metabolomics data. Apply machine learning (e.g., random forests) to identify off-target interactions and prioritize pathways for validation .

Basic: How to ensure ethical compliance in this compound research?

Q. Advanced: How to address ethical challenges in translational studies involving this compound?

Answer:

- Basic: Obtain institutional approval for animal/human tissue use. Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical reporting .

- Advanced: For translational work, engage ethicists to evaluate risks/benefits of patenting bioactive derivatives. Use Delphi methods to align with global regulatory standards .

Basic: How to present results for this compound in a manuscript?

Q. Advanced: How to structure a discussion section that reconciles this compound’s novel findings with contradictory literature?

Answer:

- Basic: Use IMRAD format : Clearly separate Results (data only) and Discussion (interpretation). Include tables summarizing IC50 values, spectroscopic data, and statistical tests .

- Advanced: Apply contradiction frameworks : Categorize discrepancies as methodological (e.g., assay sensitivity), contextual (e.g., cell type differences), or theoretical (e.g., competing mechanistic models). Propose follow-up experiments to resolve ambiguities .

Basic: How to select statistical methods for this compound data?

Q. Advanced: How to apply Bayesian statistics to quantify uncertainty in this compound’s efficacy?

Answer:

- Basic: Use parametric tests (t-tests, ANOVA) for normally distributed data; non-parametric tests (Mann-Whitney U) for skewed distributions. Report effect sizes and p-values .

- Advanced: Implement Bayesian hierarchical models to pool data from heterogeneous studies. Calculate posterior probabilities for hypotheses (e.g., "Probability that this compound reduces inflammation by ≥50% in vivo: 85%") .

Basic: How to avoid bias in this compound research?

Q. Advanced: How to mitigate confirmation bias in structure-activity relationship (SAR) studies of this compound?

Answer:

- Basic: Use blinding in data collection/analysis. Pre-register hypotheses on platforms like Open Science Framework .

- Advanced: Apply counterfactual analysis in SAR: Synthesize and test derivatives predicted not to bind the target, reducing overfitting in QSAR models .

Basic: How to prepare a research proposal for this compound?

Q. Advanced: How to integrate computational and experimental workflows for this compound’s drug discovery?

Answer:

- Basic: Structure the proposal with:

- Aim 1 : "Characterize the binding affinity of this compound to [Target X]."

- Aim 2 : "Evaluate metabolic stability in hepatic microsomes."

Include timelines and risk mitigation .

- Advanced: Use iterative docking-MD simulations to prioritize synthetic targets. Validate predictions with SPR (surface plasmon resonance) and cryo-EM, creating a closed-loop optimization system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.